molecular formula C27H21F3N2O3 B2491574 (2Z)-3-[3-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-1-[3-(trifluoromethyl)phenyl]prop-2-en-1-one CAS No. 956923-16-3

(2Z)-3-[3-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-1-[3-(trifluoromethyl)phenyl]prop-2-en-1-one

Cat. No.: B2491574
CAS No.: 956923-16-3
M. Wt: 478.471
InChI Key: OPOQVCFCKYSBSG-QBFSEMIESA-N
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Description

The compound “(2Z)-3-[3-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-1-[3-(trifluoromethyl)phenyl]prop-2-en-1-one” is a synthetic organic molecule that belongs to the class of pyrazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves the condensation of appropriate starting materials under controlled conditions. One common method is the Claisen-Schmidt condensation, where an aromatic aldehyde reacts with a ketone in the presence of a base to form the desired product. The reaction conditions often include:

    Base: Sodium hydroxide or potassium hydroxide

    Solvent: Ethanol or methanol

    Temperature: Room temperature to reflux

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve more scalable and efficient methods, such as:

    Continuous flow reactors: To ensure consistent reaction conditions and high yield

    Catalysts: To enhance reaction rates and selectivity

    Purification: Techniques like crystallization, distillation, or chromatography to obtain pure product

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding oxides using oxidizing agents like potassium permanganate or hydrogen peroxide

    Reduction: Reduction of functional groups using reducing agents like sodium borohydride or lithium aluminum hydride

    Substitution: Electrophilic or nucleophilic substitution reactions to introduce different functional groups

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Solvents: Ethanol, methanol, dichloromethane

Major Products

The major products formed from these reactions depend on the specific functional groups present in the compound and the reaction conditions. For example, oxidation may yield corresponding carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in organic synthesis.

Biology

In biological research, pyrazole derivatives are often studied for their potential as enzyme inhibitors, antimicrobial agents, and anti-inflammatory compounds. This compound may exhibit similar activities and can be used in drug discovery and development.

Medicine

In medicine, compounds with similar structures have been investigated for their therapeutic potential in treating diseases such as cancer, diabetes, and neurodegenerative disorders. This compound may serve as a lead compound for developing new pharmaceuticals.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of this compound depends on its specific biological target. For example, if it acts as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The molecular targets and pathways involved can vary based on the specific application and biological system.

Comparison with Similar Compounds

Similar Compounds

  • (2Z)-3-[3-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-1-[4-(trifluoromethyl)phenyl]prop-2-en-1-one
  • (2Z)-3-[3-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-1-[2-(trifluoromethyl)phenyl]prop-2-en-1-one

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern and the presence of trifluoromethyl and dimethoxyphenyl groups. These functional groups can significantly influence the compound’s chemical reactivity, biological activity, and physical properties, making it distinct from other similar compounds.

Properties

IUPAC Name

(Z)-3-[3-(3,4-dimethoxyphenyl)-1-phenylpyrazol-4-yl]-1-[3-(trifluoromethyl)phenyl]prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H21F3N2O3/c1-34-24-14-12-19(16-25(24)35-2)26-20(17-32(31-26)22-9-4-3-5-10-22)11-13-23(33)18-7-6-8-21(15-18)27(28,29)30/h3-17H,1-2H3/b13-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPOQVCFCKYSBSG-QBFSEMIESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NN(C=C2C=CC(=O)C3=CC(=CC=C3)C(F)(F)F)C4=CC=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)C2=NN(C=C2/C=C\C(=O)C3=CC(=CC=C3)C(F)(F)F)C4=CC=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H21F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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